benzyl 2-[3-(4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetate
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Overview
Description
Benzyl 2-[3-(4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetate is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound, featuring a triazolo[4,5-d]pyrimidine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research .
Mechanism of Action
Target of Action
Many bioactive aromatic compounds, such as indole derivatives, bind with high affinity to multiple receptors . The specific targets of this compound would depend on its structure and functional groups.
Biochemical Pathways
Compounds can affect various biochemical pathways, leading to different biological activities. For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
The synthesis of benzyl 2-[3-(4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps :
Formation of the triazolopyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine ring.
Introduction of the benzyl group: The benzyl group is introduced through a nucleophilic substitution reaction, often using benzyl halides in the presence of a base.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and high-throughput screening techniques .
Chemical Reactions Analysis
Benzyl 2-[3-(4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin
Biological Activity
Benzyl 2-[3-(4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetate (CAS Number: 946385-08-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazolo-pyrimidine core that is known for its biological activity. The molecular formula is C20H18N6O2 with a molecular weight of approximately 374.4 g/mol. The presence of the benzyl and 4-methylphenyl groups contributes to its lipophilicity and potential interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C20H18N6O2 |
Molecular Weight | 374.4 g/mol |
CAS Number | 946385-08-6 |
Purity | ≥95% |
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:
- MCF-7 (Breast Cancer) : The compound showed an IC50 value of 12.50 µM.
- NCI-H460 (Lung Cancer) : Exhibited an IC50 value of 42.30 µM.
These results indicate that the compound may inhibit cell proliferation effectively and could be further explored as a potential chemotherapeutic agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it possesses activity against several bacterial strains, indicating its potential as an antimicrobial agent. The specific mechanisms of action are still under investigation but may involve the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism .
Other Pharmacological Activities
In addition to anticancer and antimicrobial effects, this compound has shown promise in the following areas:
- Anti-inflammatory : The compound may reduce inflammation through inhibition of pro-inflammatory cytokines.
- Antioxidant : It has been suggested that the triazole moiety contributes to antioxidant activity by scavenging free radicals .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the structure can lead to enhanced potency and selectivity towards specific targets.
Key Findings in SAR Studies :
- Substituent Effects : The presence of electron-donating groups such as methyl on the phenyl ring enhances anticancer activity.
- Ring Modifications : Alterations in the triazole or pyrimidine rings can significantly affect the binding affinity to target enzymes or receptors .
Case Studies
Several studies have focused on the synthesis and evaluation of derivatives based on this compound:
- Synthesis of Triazole Derivatives : Researchers synthesized various triazole derivatives and evaluated their biological activities. Some derivatives exhibited improved anticancer properties compared to the parent compound.
- In Vivo Studies : Preliminary in vivo studies indicated that certain derivatives might reduce tumor growth in animal models without significant toxicity .
Properties
IUPAC Name |
benzyl 2-[3-(4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-14-7-9-16(10-8-14)25-19-18(22-23-25)20(27)24(13-21-19)11-17(26)28-12-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBNIEZBAOJDNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)OCC4=CC=CC=C4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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